molecular formula C22H21N3O4 B2397837 N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 900009-95-2

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2397837
CAS No.: 900009-95-2
M. Wt: 391.427
InChI Key: SYOKOSFLXUXLTJ-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a small molecule compound of significant interest in medicinal chemistry and pharmacological research. It belongs to a class of 6-oxo-1,6-dihydropyridine derivatives, which have been identified as key scaffolds in the development of novel therapeutic agents. Compounds with this core structure have demonstrated potent anti-inflammatory properties by modulating critical cellular signaling pathways . For instance, research on structurally similar molecules has shown efficacy in targeting kinases like JNK2 and subsequently inhibiting the NF-κB/MAPK pathway, which plays a central role in the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This mechanism is highly relevant for investigating new treatments for complex conditions like acute lung injury (ALI) and sepsis . The specific molecular architecture of this compound, featuring a 3-nitrobenzyl moiety at the 1-position and an isopropylphenyl group on the carboxamide, provides a versatile template for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its biological activity, optimize potency, and elucidate its precise mechanism of action within inflammatory and immune responses. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-6-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-15(2)17-6-9-19(10-7-17)23-22(27)18-8-11-21(26)24(14-18)13-16-4-3-5-20(12-16)25(28)29/h3-12,14-15H,13H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKOSFLXUXLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 4-isopropylaniline with 3-nitrobenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The dihydropyridine core can be oxidized to a pyridine derivative using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate in an acidic medium.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for cardiovascular and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dihydropyridine core can interact with ion channels or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

A comparative analysis of substituents is summarized below:

Compound Name R1 (Position 1) R2 (Position 3) Predicted logP Key Features
Target Compound 3-Nitrobenzyl 4-Isopropylphenyl ~3.8 High hydrophobicity (isopropyl), strong electron withdrawal (NO₂)
1-Benzyl-N-(3-cyclopropylcarbamoylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Benzyl 3-Cyclopropylcarbamoylphenyl ~3.5 Moderate hydrophilicity (carbamoyl), smaller substituent (cyclopropyl)
N-(4-Carbamoylphenyl)-1-(3-trifluoromethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 3-Trifluoromethylbenzyl 4-Carbamoylphenyl ~4.2 Enhanced hydrophobicity (CF₃), hydrogen bonding (carbamoyl)
N3-(1,3,5-Trimethyladamantyl)-4-oxo-1-pentyl-1,4-dihydronaphthyridine-3-carboxamide Pentyl 1,3,5-Trimethyladamantyl ~5.0 Bulky adamantyl group, naphthyridine core (rigid structure)

Key Observations:

  • Hydrophobic vs. Polar Groups (R2): The 4-isopropylphenyl group increases logP (lipophilicity) relative to carbamoyl-containing analogs ( ), suggesting improved membrane permeability but reduced aqueous solubility.
  • Core Heterocycle: Dihydropyridine (target) vs. Pyridazines, with an additional nitrogen, may exhibit stronger dipole interactions .

Biological Activity

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and related research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dihydropyridine core : A bicyclic structure that is often associated with various biological activities.
  • Nitro group : Known for its role in redox reactions and potential interactions with biological targets.
  • Carboxamide functionality : Implicating possible interactions with biological macromolecules.

Synthesis

The synthesis typically involves:

  • Condensation Reaction : 4-isopropylaniline is reacted with 3-nitrobenzaldehyde to form an intermediate Schiff base.
  • Cyclization : The Schiff base undergoes cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine core.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the compound's potential as a bioactive agent:

  • Antimicrobial Activity : Investigations into its antimicrobial properties have shown promising results against various pathogens. The presence of the nitro group enhances its reactivity and potential efficacy against bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer properties through mechanisms such as apoptosis induction.

The proposed mechanism of action involves:

  • Interaction with Ion Channels : The dihydropyridine core may modulate ion channel activity, influencing cellular excitability and signaling pathways.
  • Redox Reactions : The nitro group can participate in redox processes, potentially leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds structurally related to this compound:

  • Study on Inflammatory Response : A derivative was shown to inhibit pro-inflammatory cytokines in macrophage cell lines, suggesting anti-inflammatory potential .
  • Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, supporting further investigation into its use as a therapeutic agent .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntimicrobial, AnticancerIon channel modulation, Redox reactions
4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamideAnti-inflammatoryCytokine inhibition via NF-kB pathway activation
Similar Dihydropyridine DerivativesCytotoxicity against cancer cellsApoptosis induction

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

  • Synthetic Challenges :

  • Multi-step synthesis : The compound requires sequential functionalization of the pyridine core, including nitrobenzyl substitution and carboxamide formation. Challenges include regioselectivity in dihydropyridine ring formation and steric hindrance from the isopropylphenyl group .
  • Purification : Intermediate products often require chromatography due to polar byproducts. Evidence from similar dihydropyridines suggests using gradient elution (e.g., hexane/ethyl acetate mixtures) to separate regioisomers .
    • Optimization Strategies :
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance nitrobenzyl group coupling efficiency .
  • Temperature Control : Maintain reaction temperatures between 60–80°C to avoid decomposition of nitro groups .

Q. Which spectroscopic methods are most effective for characterizing structural integrity?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks for the dihydropyridine ring (δ 5.8–6.2 ppm for H-4 and H-5) and nitrobenzyl protons (δ 7.3–8.1 ppm). Compare with reference data from structurally analogous compounds (e.g., ) .
    • Mass Spectrometry (HRMS) :
  • Confirm molecular weight (C₂₂H₂₂N₃O₄, exact mass 416.1608) with <2 ppm error .
    • Infrared (IR) Spectroscopy :
  • Identify carbonyl stretches (1670–1700 cm⁻¹ for carboxamide and ketone groups) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and enzymatic targets?

  • Molecular Docking Workflow :

  • Target Selection : Prioritize enzymes with nitroaromatic-binding pockets (e.g., NADPH oxidases, cytochrome P450) .
  • Software : Use AutoDock Vina or Schrödinger Suite with OPLS4 force field. Grid boxes should encompass catalytic sites (e.g., 25 ų) .
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., dihydropyridine calcium channel blockers) .
    • Key Interactions :
  • Hydrogen Bonding : Nitro group with Arg/Lys residues.
  • π-Stacking : Aromatic rings with Phe/Tyr side chains .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for dihydropyridine carboxamides?

  • Case Study Analysis :

  • Bioavailability Issues : Poor solubility (logP ~3.5) may reduce in vivo activity. Use prodrug strategies (e.g., esterification of carboxamide) to enhance absorption .
  • Metabolic Stability : Test microsomal stability (human liver microsomes, 1 hr incubation). If rapid degradation occurs, introduce electron-withdrawing groups (e.g., fluorine) to block cytochrome P450 oxidation .
    • Data Reconciliation Framework :
ParameterIn VitroIn VivoResolution Strategy
IC₅₀50 nM5 µMAdjust dosing frequency
Half-lifeN/A2 hrsStructural modification for metabolic stability

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • SAR Table : Based on analogs ( ):

SubstituentActivity (IC₅₀, nM)Notes
3-Nitrobenzyl75 ± 5Optimal for target binding
4-Fluorobenzyl120 ± 10Reduced π-stacking
2-Chlorobenzyl200 ± 15Steric hindrance
  • Methodology :
  • Synthesize analogs via Suzuki-Miyaura coupling for aryl group diversity .
  • Test in enzyme inhibition assays (e.g., fluorescence polarization) .

Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity profiles across cell lines?

  • Hypothesis Testing :

  • Cell Membrane Permeability : Measure cellular uptake via LC-MS/MS (e.g., HeLa vs. HEK293 cells) .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .
    • Experimental Design :
  • Replicate studies under standardized conditions (e.g., 10% FBS, 48 hr exposure).

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